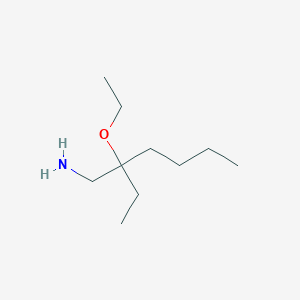
2-Ethoxy-2-ethylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-ethylhexan-1-amine is an organic compound with the molecular formula C10H23NO. It is a clear, colorless liquid that is used in various chemical processes and applications. This compound is known for its unique structure, which includes an ethoxy group and an ethylhexylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-2-ethylhexan-1-amine can be synthesized through the reaction of 2-ethylhexanol with ethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{C}8\text{H}{17}\text{OH} + \text{C}_2\text{H}5\text{NH}2 \rightarrow \text{C}{10}\text{H}{23}\text{NO} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors where the reactants are mixed and reacted under optimized conditions. This method ensures consistent quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-ethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Ethoxy-2-ethylhexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Ethoxy-2-ethylhexan-1-amine exerts its effects involves its interaction with specific molecular targets. The ethoxy and amine groups allow it to participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexylamine: Similar in structure but lacks the ethoxy group.
2-Ethoxyethanamine: Contains an ethoxy group but has a shorter carbon chain.
2-Ethylhexanol: The alcohol precursor used in the synthesis of 2-Ethoxy-2-ethylhexan-1-amine.
Uniqueness
This compound is unique due to its combination of an ethoxy group and an ethylhexylamine backbone. This structure imparts specific chemical properties and reactivity that are not observed in its similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-ethoxy-2-ethylhexan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-4-7-8-10(5-2,9-11)12-6-3/h4-9,11H2,1-3H3 |
InChI Key |
DEFUHNFEYZVVAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CN)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



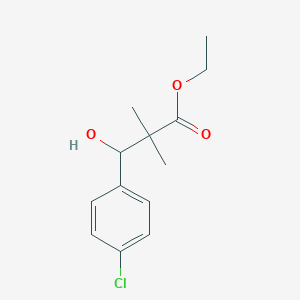
![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)

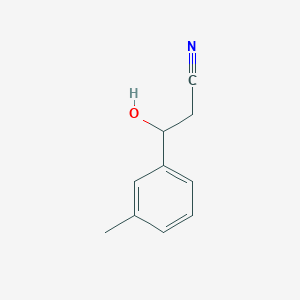


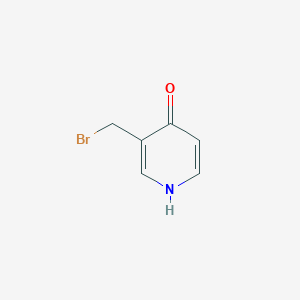
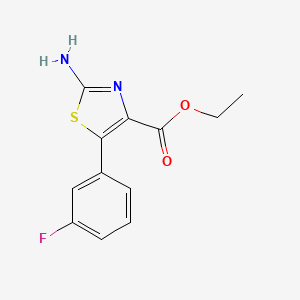


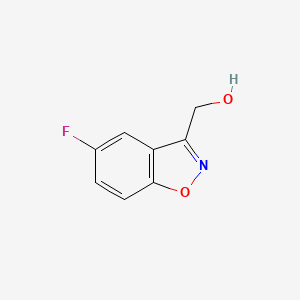
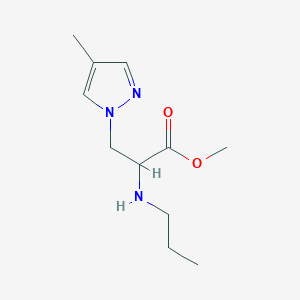
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
